4-(Dimethylamino)picolinaldehyde
Overview
Description
4-(Dimethylamino)picolinaldehyde is a chemical compound with the CAS Number: 59886-58-7 and a molecular weight of 150.18 . It is typically stored in an inert atmosphere, under -20C .
Molecular Structure Analysis
The linear formula for 4-(Dimethylamino)picolinaldehyde is C8H10N2O . More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis
4-(Dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .It is typically stored in an inert atmosphere, under -20C, and its physical form can be solid, semi-solid, lump, or liquid .
Scientific Research Applications
Chemical Synthesis
“4-(Dimethylamino)picolinaldehyde” is a chemical compound with the linear formula C8H10N2O . It is used in the synthesis of various other chemical compounds. Its properties make it a valuable component in the creation of a wide range of chemical products .
Mercury Detection
One of the significant applications of “4-(Dimethylamino)picolinaldehyde” is in the detection of mercury. A study has shown that a flow injection analysis (FIA) incorporating a thiosemicarbazone-based coated wire electrode (CWE) was developed for the determination of mercury (II). This system was successfully applied for the determination of mercury (II) in dental amalgam solutions and spiked environmental water samples .
Ionophore Creation
“4-(Dimethylamino)picolinaldehyde” can be used to create ionophores, which are molecules capable of transporting ions across lipid membranes. In one study, “4-(Dimethylamino)picolinaldehyde” was used to create an ionophore for a coated wire electrode .
Environmental Monitoring
Due to its ability to detect mercury, “4-(Dimethylamino)picolinaldehyde” can be used in environmental monitoring. It can help detect the presence of mercury in water bodies, thus aiding in the assessment of water quality .
Medical Research
The compound’s properties may also make it useful in medical research, particularly in studies related to mercury’s impact on health. Its ability to detect mercury can be crucial in understanding how mercury affects biological systems .
Industrial Applications
In industrial settings, “4-(Dimethylamino)picolinaldehyde” can be used in processes that require the detection or use of mercury. Its role in creating ionophores can also be beneficial in various industrial processes .
Safety and Hazards
properties
IUPAC Name |
4-(dimethylamino)pyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXBYZPUPHVCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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